molecular formula C9H9ClN2O2 B8326412 6-Chloro-4,4-dimethyl-1,4-dihydro-3-oxa-1,5-diaza-naphthalen-2-one

6-Chloro-4,4-dimethyl-1,4-dihydro-3-oxa-1,5-diaza-naphthalen-2-one

Cat. No.: B8326412
M. Wt: 212.63 g/mol
InChI Key: WMHKNOUTHVHZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4,4-dimethyl-1,4-dihydro-3-oxa-1,5-diaza-naphthalen-2-one is a useful research compound. Its molecular formula is C9H9ClN2O2 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

6-chloro-4,4-dimethyl-1H-pyrido[3,2-d][1,3]oxazin-2-one

InChI

InChI=1S/C9H9ClN2O2/c1-9(2)7-5(11-8(13)14-9)3-4-6(10)12-7/h3-4H,1-2H3,(H,11,13)

InChI Key

WMHKNOUTHVHZLH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=N2)Cl)NC(=O)O1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(3-amino-6-chloro-3-nitro-pyridin-2-yl)-propan-2-ol (0.3 g, 1.67 mmol) in anhydrous THF (20 mL) was added a solution of 1,1′-carbonyldiimidazole (0.68 g, 4.12 mmol) in anhydrous THF (10 mL). The reaction mixture was heated under reflux for 3 h. The reaction mixture was treated with 0.5N HCl, washed with brine, H2O, dried (MgSO4), concentrated and crystallized from EtOAc/hexane to obtain the title compound as a white crystalline solid (0.2 g, 56%): mp 175-178° C. 1H NMR( DMSO-d6) δ1.60 (s, 6H), 7.30 (d, 1H, J=8.41 Hz), 7.41 (d, 1H, J=8.41 Hz), 10.47 (s, 1H); MS((+)APCI) m/z 213 (M+H)+; Anal. Calc. For C9H9ClN2O2: C, 50.84; H, 4.27; N, 13.17. Found: C, 50.99; H, 4.28; N, 12.98.
Name
1-(3-amino-6-chloro-3-nitro-pyridin-2-yl)-propan-2-ol
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56%

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